3-[[[1-(2,4-Difluorophenyl)-3-(2-methylphenyl)pyrazol-4-yl]methyl-methylamino]methyl]-1,4-dihydro-1,2,4-triazol-5-one
Overview
Description
“3-[[[1-(2,4-Difluorophenyl)-3-(2-methylphenyl)pyrazol-4-yl]methyl-methylamino]methyl]-1,4-dihydro-1,2,4-triazol-5-one” is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[[[1-(2,4-Difluorophenyl)-3-(2-methylphenyl)pyrazol-4-yl]methyl-methylamino]methyl]-1,4-dihydro-1,2,4-triazol-5-one” typically involves multi-step organic reactions The starting materials might include 2,4-difluorophenyl hydrazine and 2-methylbenzaldehyde, which undergo condensation to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized to form different derivatives.
Reduction: Reduction reactions could modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anti-inflammatory drugs.
Medicine
In medicine, this compound might be investigated for its potential therapeutic effects, such as anti-cancer or anti-viral activities.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “3-[[[1-(2,4-Difluorophenyl)-3-(2-methylphenyl)pyrazol-4-yl]methyl-methylamino]methyl]-1,4-dihydro-1,2,4-triazol-5-one” would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazole derivatives such as:
- 1-(2,4-Difluorophenyl)-3-(2-methylphenyl)pyrazole
- 1-(2,4-Difluorophenyl)-3-(2-chlorophenyl)pyrazole
Uniqueness
The uniqueness of “3-[[[1-(2,4-Difluorophenyl)-3-(2-methylphenyl)pyrazol-4-yl]methyl-methylamino]methyl]-1,4-dihydro-1,2,4-triazol-5-one” lies in its specific substitution pattern and the presence of both pyrazole and triazole rings, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
3-[[[1-(2,4-difluorophenyl)-3-(2-methylphenyl)pyrazol-4-yl]methyl-methylamino]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N6O/c1-13-5-3-4-6-16(13)20-14(10-28(2)12-19-24-21(30)26-25-19)11-29(27-20)18-8-7-15(22)9-17(18)23/h3-9,11H,10,12H2,1-2H3,(H2,24,25,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGLYYMQFMIWEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C=C2CN(C)CC3=NNC(=O)N3)C4=C(C=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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